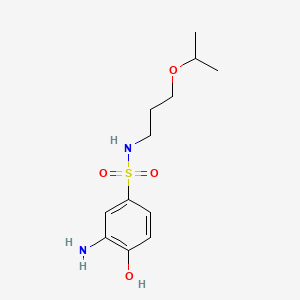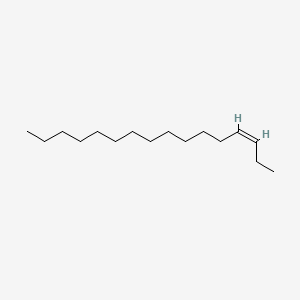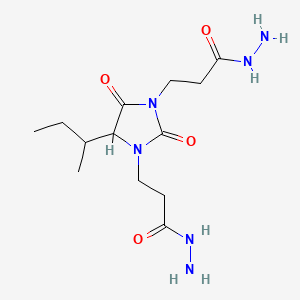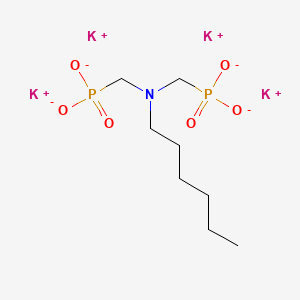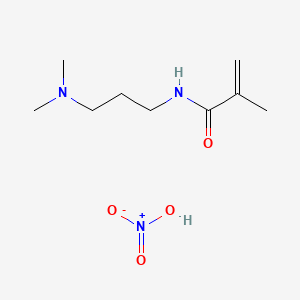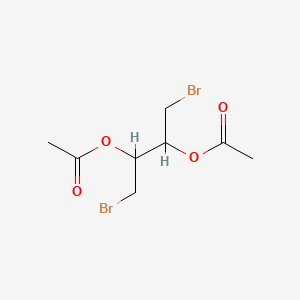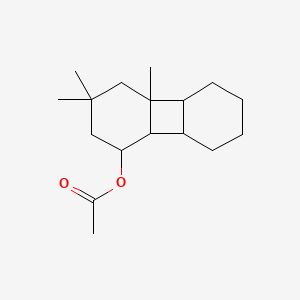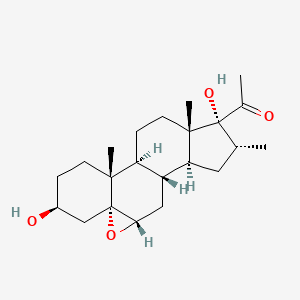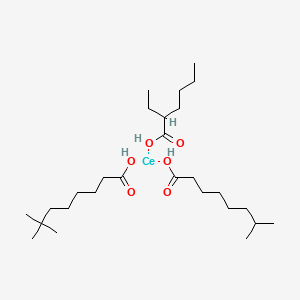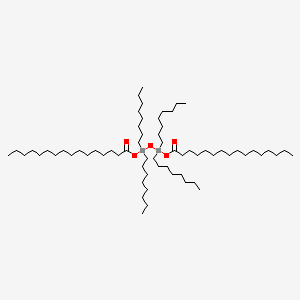
Copperbis(dipivaloylmethane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copperbis(dipivaloylmethane), also known as bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), is a coordination compound where copper is complexed with dipivaloylmethane ligands. This compound is of significant interest due to its applications in various fields, including material science and catalysis.
准备方法
Synthetic Routes and Reaction Conditions: Copperbis(dipivaloylmethane) can be synthesized by reacting copper acetate hydrate with dipivaloylmethane in a methanol solution. The reaction typically involves the following steps:
- Dissolving copper acetate hydrate in methanol.
- Adding dipivaloylmethane to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering and drying the resulting product .
Industrial Production Methods: In industrial settings, the synthesis of copperbis(dipivaloylmethane) may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include:
- Continuous stirring and temperature control.
- Use of high-purity reagents.
- Implementation of purification steps such as recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions: Copperbis(dipivaloylmethane) undergoes various chemical reactions, including:
Reduction: It can be reduced by hydrogen to deposit copper films.
Thermal Decomposition: The compound decomposes upon heating, releasing copper and organic by-products.
Common Reagents and Conditions:
Hydrogen Reduction: Typically conducted at temperatures between 200°C and 350°C.
Thermal Decomposition: Performed under controlled heating conditions to study the kinetics and mechanism of decomposition.
Major Products:
Copper Films: Formed during the reduction process.
Organic By-products: Resulting from the decomposition of the dipivaloylmethane ligands.
科学研究应用
Copperbis(dipivaloylmethane) has a wide range of applications in scientific research:
Material Science: Used in the chemical vapor deposition (CVD) process to create copper films for electronic and semiconductor applications.
Catalysis: Acts as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Superconductors: Employed in the preparation of high-temperature superconductors such as YBa2Cu3O7-δ (YBCO).
作用机制
The mechanism of action of copperbis(dipivaloylmethane) involves the formation of a polychelate on the surface of the growing copper film during the CVD process. The organic ligand of the polychelate is transferred to the adsorbed products of the compound’s dissociation.
相似化合物的比较
Copper(II) acetylacetonate: Another copper complex with similar applications in CVD and catalysis.
Copper(II) hexafluoroacetylacetonate: Used in similar deposition processes but with different thermal properties.
Uniqueness: Copperbis(dipivaloylmethane) is unique due to its specific ligand structure, which provides distinct thermal stability and reactivity compared to other copper complexes. Its ability to form high-quality copper films at relatively low temperatures makes it particularly valuable in the semiconductor industry .
属性
CAS 编号 |
15716-70-8 |
|---|---|
分子式 |
C14H22CuO4 |
分子量 |
317.87 g/mol |
IUPAC 名称 |
copper;(Z)-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C7H12O2.Cu/c2*1-3-6(8)5-7(9)4-2;/h2*5,8H,3-4H2,1-2H3;/q;;+2/p-2/b2*6-5-; |
InChI 键 |
YKOCTWCEPGIMLA-VKRZFSCASA-L |
手性 SMILES |
CC/C(=C/C(=O)CC)/[O-].CC/C(=C/C(=O)CC)/[O-].[Cu+2] |
规范 SMILES |
CCC(=CC(=O)CC)[O-].CCC(=CC(=O)CC)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


